molecular formula C13H18O3 B13600764 Tert-butyl3-(3-hydroxyphenyl)propanoate

Tert-butyl3-(3-hydroxyphenyl)propanoate

Cat. No.: B13600764
M. Wt: 222.28 g/mol
InChI Key: YQBRECMHJDGVQB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-hydroxyphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a 3-(3-hydroxyphenyl)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxyphenyl)propanoate typically involves the esterification of 3-(3-hydroxyphenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-(3-hydroxyphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-oxophenyl)propanoate.

    Reduction: Formation of 3-(3-hydroxyphenyl)propanol.

    Substitution: Formation of 3-(3-chlorophenyl)propanoate or 3-(3-bromophenyl)propanoate.

Scientific Research Applications

Tert-butyl 3-(3-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 3-(3-hydroxyphenyl)propanoic acid and tert-butyl alcohol. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: A similar compound with a longer alkyl chain, used as a polymer stabilizer.

    tert-Butyl 3-hydroxypropionate: A related ester with a simpler structure, used as a starting material in organic synthesis.

Uniqueness

Tert-butyl 3-(3-hydroxyphenyl)propanoate is unique due to its specific structural features, which confer distinct reactivity and applications

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 3-(3-hydroxyphenyl)propanoate

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9,14H,7-8H2,1-3H3

InChI Key

YQBRECMHJDGVQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC(=CC=C1)O

Origin of Product

United States

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